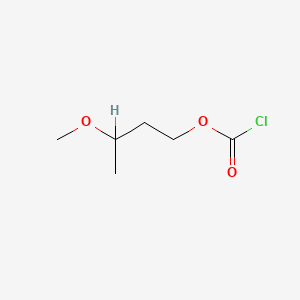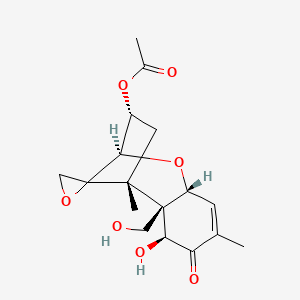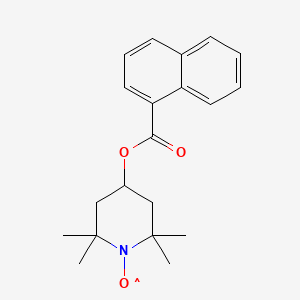
Ytterbium triflate
Übersicht
Beschreibung
Ytterbium triflate , also known as Yb(OTf)₃ , is a Lewis acid compound. It consists of ytterbium (Yb) cations coordinated with trifluoromethanesulfonate (OTf) anions. The molecular formula is (CF₃SO₃)₃Yb , and its molecular weight is approximately 620.25 g/mol . Ytterbium triflate is widely used as a catalyst in various organic reactions due to its high catalytic activity.
Synthesis Analysis
The synthesis of ytterbium triflate involves the reaction between ytterbium salts (such as ytterbium oxide or ytterbium chloride) and trifluoromethanesulfonic acid (triflic acid). The resulting product is a white crystalline solid with excellent solubility in organic solvents .
Molecular Structure Analysis
The molecular structure of ytterbium triflate consists of ytterbium ions (Yb³⁺) surrounded by three trifluoromethanesulfonate ligands (CF₃SO₃⁻). The triflate ligands provide stability and enhance the Lewis acidity of ytterbium triflate, making it an effective catalyst .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Ytterbium triflate is highly active in various organic reactions, including aldol condensation , Michael addition , Mannich reaction , Friedel-Crafts acylation , and Diels-Alder cycloadditions . It is used in catalytic amounts, often less than 10 mol%, and can be recovered and reused without loss of catalytic activity . This makes it an economical and environmentally friendly option for organic synthesis.
Green Chemistry
In the pursuit of sustainable development, Yb(OTf)₃ stands out due to its high efficiency in green media such as water and ionic liquids . Its ability to be recovered post-reaction and reused without loss of activity aligns with the principles of green chemistry, reducing waste and the environmental footprint of chemical processes .
Asymmetric Synthesis
Ytterbium triflate is used with a silylated chinchona alkaloid in asymmetric synthesis to produce substituted β-lactams from an acid chloride and aryl imine . This application showcases its role in creating chiral molecules, which are important in the development of pharmaceuticals and agrochemicals.
Heterocycle Synthesis
The compound facilitates the formation of heterocycles, which are rings containing at least one atom other than carbon. These structures are common in many natural products and pharmaceuticals, making Yb(OTf)₃ a valuable tool in medicinal chemistry .
Catalysis in Nitrogen-Containing Compounds
Yb(OTf)₃ has an affinity for nitrogen-containing compounds, which often deactivate other Lewis acids. It enhances the reactivity of the imine group, catalyzing an imine ene reaction to produce homoallylic amines, and increases the yield of the Ugi four-component coupling .
Synthesis of Dihydropyrimidines (DHPMs)
Ytterbium triflate is used in the multicomponent Biginelli reaction for the enantioselective synthesis of chiral DHPMs. These compounds are significant pharmacophores and can be transformed into derivatives with potential pharmaceutical applications .
Formation of Carbon-Heteroatom Bonds
The catalyst promotes several carbon-heteroatom bond-forming reactions, which are crucial in the synthesis of complex organic molecules. This includes the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, expanding the toolkit for constructing diverse organic compounds .
Synthesis of 1,3-Oxazolidines
Ytterbium triflate promotes the solvent-free reaction of N-arylimines and epoxides to yield 1,3-oxazolidines via a [3+2] cycloaddition process. These five-membered heterocyclic compounds have applications in the synthesis of various bioactive molecules .
Wirkmechanismus
Target of Action
Ytterbium triflate, Yb(OTf)3, is a versatile Lewis acid . It targets a variety of organic reactions, including aldol, Michael, Mannich, Friedel-Crafts, Diels-Alder, and some other types of reactions . It is widely employed in organic synthesis promoting several carbon–carbon and carbon–heteroatom bond formation .
Mode of Action
Ytterbium triflate acts as a catalyst in these reactions. It enhances the reactivity of the imine group and catalyses an imine ene reaction providing useful homoallylic amines . It also increases the yield of the Ugi four-component coupling .
Biochemical Pathways
The compound is involved in several biochemical pathways. For instance, it promotes the aldol condensations, Mannich-type reaction, Diels–Alder cycloadditions, Friedel–Crafts acylation or alkylation, and heterocycle synthesis . These reactions lead to the formation of various organic compounds, contributing to the diversity and complexity of organic chemistry.
Pharmacokinetics
This suggests that the compound has a high catalytic efficiency. Furthermore, it can be recovered and re-used without loss of catalytic activity , indicating its stability and potential for sustainable use.
Result of Action
The result of ytterbium triflate’s action is the efficient catalysis of a wide scope of organic reactions. For example, it enables the addition of a wide scope of amines to carbodiimides under solvent-free condition to provide N,N’,N’'-trisubstituted guanidines in good yields . It also catalyzes the synthesis of deoxypenostatin A in a novel, stereoselective, intramolecular Diels-Alder reaction .
Action Environment
Ytterbium triflate is very stable and its catalyzed reactions can be carried out in both organic solvents and aqueous conditions . It benefits from its characteristic features: High efficiency in green media, such as water and ionic liquids, recovery after reaction completion, and re-using without loss of activity . This makes it a versatile and environmentally friendly catalyst.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
trifluoromethanesulfonate;ytterbium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Yb/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZJKOKFZJYCLG-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Yb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F9O9S3Yb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369793 | |
| Record name | Ytterbium(3+) tris(trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ytterbium triflate | |
CAS RN |
54761-04-5, 252976-51-5 | |
| Record name | Ytterbium triflate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054761045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ytterbium(3+) tris(trifluoromethanesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ytterbium triflate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ytterbium(III) trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | YTTERBIUM TRIFLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N70OSW24G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-fluorophenyl)methyl]-N-[3-(methylthio)phenyl]-1,3-diazinane-1-carbothioamide](/img/structure/B1227038.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-[2-(4-morpholinyl)-2-thiophen-2-ylethyl]benzamide](/img/structure/B1227044.png)










